
1-Amino-2-(4,4-dimethylcyclohexyl)propan-2-ol;hydrochloride
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Overview
Description
1-Amino-2-(4,4-dimethylcyclohexyl)propan-2-ol;hydrochloride is a versatile chemical compound with the molecular formula C11H23NO·HCl and a molecular weight of 221.77 g/mol . This compound is known for its unique structure, which includes a cyclohexyl ring substituted with dimethyl groups and an amino alcohol moiety. It is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Chemical Reactions Analysis
1-Amino-2-(4,4-dimethylcyclohexyl)propan-2-ol;hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions: Typical reagents include sodium borohydride for reduction, potassium permanganate for oxidation, and alkyl halides for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Neuroscience
1-Amino-2-(4,4-dimethylcyclohexyl)propan-2-ol;hydrochloride acts as a neurotransmitter and adrenergic agonist, stimulating the sympathetic nervous system. This property makes it valuable in neuroscience research for studying neurotransmitter systems and their roles in various physiological processes.
Case Study: Neurotransmitter Function
Research has demonstrated that this compound can modulate synaptic transmission, providing insights into neurological disorders such as depression and anxiety. Studies involving animal models have shown that administration of this compound can alter behavioral responses indicative of changes in neurotransmitter activity.
Agricultural Applications
The compound has been identified as having insecticidal properties, making it useful in agricultural practices for pest control. Its effectiveness against specific insect pests has been documented, leading to its consideration as a potential alternative to conventional insecticides.
Case Study: Insecticidal Efficacy
In controlled experiments, this compound demonstrated significant toxicity against common agricultural pests. The compound's mechanism involves disrupting the normal functioning of the insect nervous system, leading to paralysis and death.
Current Research Trends
Ongoing research is focused on expanding the applications of this compound in both neuroscience and agriculture. Researchers are investigating its potential therapeutic effects on neurological disorders and its environmental impact when used as an insecticide.
Mechanism of Action
The mechanism of action of 1-Amino-2-(4,4-dimethylcyclohexyl)propan-2-ol;hydrochloride involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence metabolic pathways, signal transduction, and other cellular processes, depending on its specific structure and functional groups.
Comparison with Similar Compounds
1-Amino-2-(4,4-dimethylcyclohexyl)propan-2-ol;hydrochloride can be compared with other similar compounds to highlight its uniqueness:
Biological Activity
1-Amino-2-(4,4-dimethylcyclohexyl)propan-2-ol;hydrochloride is a chemical compound with the molecular formula C11H23NO·HCl and a molecular weight of 221.77 g/mol. This compound has garnered attention for its potential biological activities, which include interactions with various molecular targets and pathways within biological systems. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
- IUPAC Name : 1-amino-2-(4,4-dimethylcyclohexyl)propan-2-ol; hydrochloride
- Molecular Weight : 221.77 g/mol
- CAS Number : 2375268-67-8
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The compound may modulate enzymatic activity and signal transduction pathways, influencing various cellular processes.
Molecular Targets
This compound has been shown to interact with:
- Enzymes : It may act as an inhibitor or modulator for certain enzymes involved in metabolic pathways.
- Receptors : The compound could bind to specific receptors, altering their activity and downstream signaling.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antifungal Activity : Preliminary studies suggest potential antifungal properties. For instance, compounds structurally similar to 1-Amino-2-(4,4-dimethylcyclohexyl)propan-2-ol have demonstrated significant antifungal effects against various fungal strains by disrupting ergosterol biosynthesis in fungi .
- Cytotoxic Effects : In vitro studies have shown that related compounds can exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. For example, phenazine derivatives have been reported to inhibit cancer cell proliferation without affecting healthy cells .
- Neuroprotective Effects : Some studies suggest that amino alcohols can provide neuroprotective benefits by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.
Case Study 1: Antifungal Efficacy
A study investigated the antifungal properties of a series of amino alcohols similar to 1-Amino-2-(4,4-dimethylcyclohexyl)propan-2-ol against Aspergillus flavus. The results indicated that certain derivatives inhibited fungal growth effectively at low concentrations by interfering with ergosterol synthesis .
Case Study 2: Cytotoxicity in Cancer Cells
Another study focused on the cytotoxic effects of amino alcohols on cancer cell lines such as HeLa and MCF-7. The findings revealed that these compounds could induce apoptosis in cancer cells while exhibiting minimal toxicity towards normal fibroblasts .
Research Findings
Recent research has highlighted the following findings regarding the biological activity of this compound:
Properties
IUPAC Name |
1-amino-2-(4,4-dimethylcyclohexyl)propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO.ClH/c1-10(2)6-4-9(5-7-10)11(3,13)8-12;/h9,13H,4-8,12H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWVDXGPEMTUET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)C(C)(CN)O)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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